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molecular formula C9H10Cl2O B8390096 2-(2,6-Dichlorophenyl)propan-1-ol

2-(2,6-Dichlorophenyl)propan-1-ol

Cat. No. B8390096
M. Wt: 205.08 g/mol
InChI Key: MHLXPMKPOYSCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05973156

Procedure details

To a stirred solution of 2-(2,6-dichlorophenyl)propan-1-ol (278 mg, 1.4 mmol) in DMSO (6 ml) was added triethylamine (1.1 ml, 8.1 mmol) followed by pyridine-sulphur trioxide (322 mg, 2.0 mmol). After 1 h more pyridine-sulphur trioxide (161 mg, 1.0 mmol) was added and the mixture stirred for a further 1 h. The mixture was partitioned between EtOAc (3×20 ml) and water (20 ml). The combined organic layers were washed with brine (20 ml) then separated and dried (Na2SO4). The solvent was evaporated and the residue azeotroped with toluene (2×20 ml). The aldehyde was used directly without further purification. 1H NMR (250 MHz, CDCl3) δ 1.51 (3H, d, J=7.0 Hz), 4.17 (1H, q, J=7.0 Hz), 7.20 (1H, t, J=8.0 Hz), 7.33 (2H, d, J=8.5 Hz).
Quantity
278 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
322 mg
Type
reactant
Reaction Step Two
Quantity
161 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]([CH3:12])[CH2:10][OH:11].C(N(CC)CC)C.N1C=CC=CC=1.S(=O)(=O)=O>CS(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]([CH3:12])[CH:10]=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
278 mg
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C(CO)C
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
322 mg
Type
reactant
Smiles
N1=CC=CC=C1.S(=O)(=O)=O
Step Three
Name
Quantity
161 mg
Type
reactant
Smiles
N1=CC=CC=C1.S(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for a further 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc (3×20 ml) and water (20 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (20 ml)
CUSTOM
Type
CUSTOM
Details
then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene (2×20 ml)
CUSTOM
Type
CUSTOM
Details
The aldehyde was used directly without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C(=CC=C1)Cl)C(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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